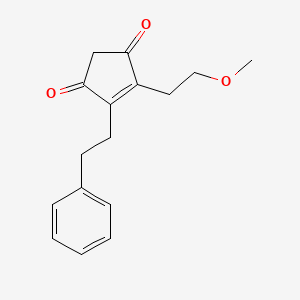
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with methoxyethyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Substituents: The methoxyethyl and phenylethyl groups can be introduced through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by the addition of the appropriate alkyl halides.
Oxidation and Reduction Steps: Depending on the specific synthetic route, oxidation and reduction steps may be necessary to achieve the desired functional groups on the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The methoxyethyl and phenylethyl groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiolates can be used in substitution reactions, often in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits any therapeutic properties.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-(2-Methoxyethyl)cyclopent-4-ene-1,3-dione: Lacks the phenylethyl group, which may affect its chemical properties and biological activity.
5-(2-Phenylethyl)cyclopent-4-ene-1,3-dione:
Cyclopent-4-ene-1,3-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-(2-Methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione is unique due to the presence of both methoxyethyl and phenylethyl groups, which can significantly influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may provide a distinct set of characteristics that differentiate it from similar compounds.
属性
CAS 编号 |
56886-87-4 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)-5-(2-phenylethyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-19-10-9-14-13(15(17)11-16(14)18)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI 键 |
LFUDDBNDQRFRBI-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=C(C(=O)CC1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



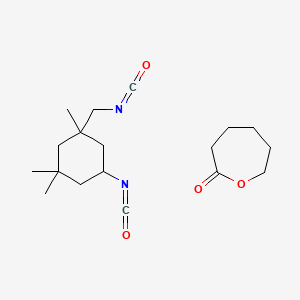

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)

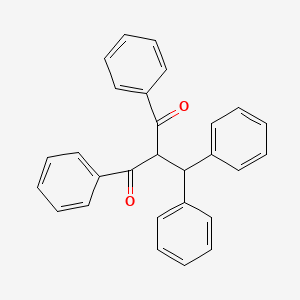
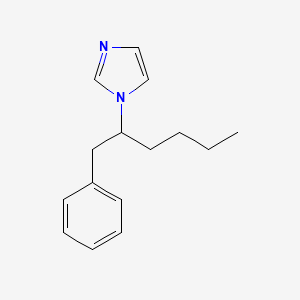
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)
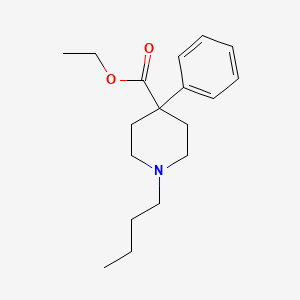

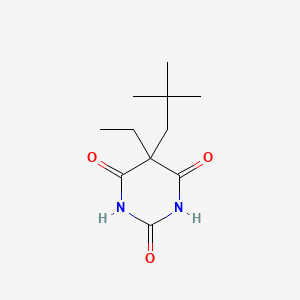
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)

